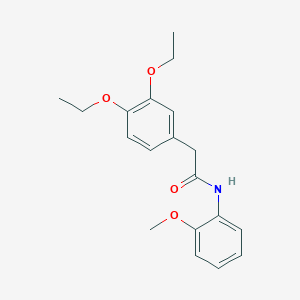![molecular formula C31H42N4O3S B11511058 2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide](/img/structure/B11511058.png)
2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-(decyloxy)benzaldehyde with prop-2-en-1-amine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the triazole ring. The final step involves the reaction of the triazole derivative with 2-phenoxyethylamine and acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific optical and magnetic properties.
Mechanism of Action
The mechanism of action of 2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
- 2-[({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole
Uniqueness
2-({5-[4-(decyloxy)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the decyloxyphenyl group enhances its lipophilicity, while the triazole ring provides a versatile platform for further functionalization. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C31H42N4O3S |
|---|---|
Molecular Weight |
550.8 g/mol |
IUPAC Name |
2-[[5-(4-decoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C31H42N4O3S/c1-3-5-6-7-8-9-10-14-23-37-28-19-17-26(18-20-28)30-33-34-31(35(30)22-4-2)39-25-29(36)32-21-24-38-27-15-12-11-13-16-27/h4,11-13,15-20H,2-3,5-10,14,21-25H2,1H3,(H,32,36) |
InChI Key |
PLFCTSFRXWNNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11510975.png)

![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11510998.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511000.png)
![(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11511004.png)
![2,3-dimethyl-6,8-diphenyl-1H-pyrrolo[2,3-g]quinoline](/img/structure/B11511005.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11511015.png)

![4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11511024.png)
![Ethyl 3-[(2-chloro-5-nitrophenyl)formamido]-3-(2-chlorophenyl)propanoate](/img/structure/B11511035.png)
![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11511036.png)
![N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]piperidine-1-carboxamide](/img/structure/B11511046.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11511052.png)
![5-(4-tert-Butyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B11511059.png)
